[(4-Bromothiophen-2-yl)methyl](pentyl)amine
Overview
Description
(4-Bromothiophen-2-yl)methylamine is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromine atom at the 4-position of the thiophene ring and a pentylamine group attached to the methyl group at the 2-position. Thiophenes are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the following steps:
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Bromination of Thiophene: : The starting material, thiophene, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
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Formylation: : The brominated thiophene is then subjected to formylation to introduce a formyl group at the 2-position. This can be done using a Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
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Reduction: : The formyl group is reduced to a methyl group using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Amine Substitution: : The final step involves the substitution of the methyl group with a pentylamine group. This can be achieved through a nucleophilic substitution reaction using pentylamine and a suitable base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of (4-Bromothiophen-2-yl)methylamine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-2-yl)methylamine undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction of the bromine atom can be achieved using reducing agents like zinc (Zn) in acetic acid (CH3COOH) or catalytic hydrogenation.
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Substitution: : The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Zinc (Zn) in acetic acid (CH3COOH), catalytic hydrogenation
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dehalogenated thiophene derivatives
Substitution: Thiophene derivatives with various substituents
Scientific Research Applications
(4-Bromothiophen-2-yl)methylamine has several scientific research applications:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
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Medicine: : Potential applications in drug development are explored due to its structural similarity to bioactive thiophene derivatives. It may serve as a lead compound for designing new drugs.
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Industry: : The compound is used in the production of advanced materials, including conductive polymers and organic semiconductors. Its electronic properties make it suitable for use in electronic devices.
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the pentylamine group can influence its binding affinity and specificity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
(4-Bromothiophen-2-yl)methylamine can be compared with other similar compounds, such as:
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(4-Bromothiophen-2-yl)methylamine: : This compound has a methyl group instead of a pentylamine group. It may exhibit different reactivity and biological activity due to the shorter alkyl chain.
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(4-Bromothiophen-2-yl)methylamine: : Similar to the methyl derivative, this compound has an ethyl group. The longer alkyl chain may affect its solubility and interaction with biological targets.
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(4-Bromothiophen-2-yl)methylamine: : This compound has a propyl group, which may influence its chemical and biological properties compared to the pentyl derivative.
The uniqueness of (4-Bromothiophen-2-yl)methylamine lies in its specific structural features, which can affect its reactivity, solubility, and interaction with biological targets
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]pentan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNS/c1-2-3-4-5-12-7-10-6-9(11)8-13-10/h6,8,12H,2-5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAPSMQCKLMZQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC1=CC(=CS1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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